molecular formula C10H14FNO B13205287 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol

Cat. No.: B13205287
M. Wt: 183.22 g/mol
InChI Key: LPIUAYQJEYLYGX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-fluoro-5-methylphenyl group at the 1-position and an amino group at the 3-position. Amino alcohols like this are often intermediates in pharmaceutical synthesis, particularly in the development of receptor-targeting molecules, as seen in G protein-coupled receptor (GPCR) ligands . The fluorine and methyl substituents on the aromatic ring may enhance metabolic stability and influence binding affinity in biological systems, a common strategy in medicinal chemistry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(2-fluoro-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

LPIUAYQJEYLYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol with structurally related amino alcohols and derivatives, based on available evidence:

Compound Name CAS RN Molecular Formula MW Melting Point Purity Key Features References
This compound Not provided Not provided ~209.25* Not reported Not reported Fluorine and methyl substituents enhance lipophilicity and potential bioactivity. N/A
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 28143-91-1 C₉H₁₃NO₂ 167.20 112–115°C Not reported Diol structure; used in chiral synthesis. High cost (JPY 15,300/5g).
(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride 340188-50-3 C₁₁H₁₅NO₂·HCl 229.70 119°C 98% ee Esterified derivative; high optical purity. Price: JPY 228,500/5g.
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 90–94°C Not reported Lower molecular weight; commercially available (JPY 3,900/1g).
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol 1540690-32-1 C₉H₁₄N₃O 181.24 Not reported 98% Cyclopropyl-imidazole substituent; discontinued due to limited commercial use.
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol 1336103-64-0 C₁₀H₁₁ClF₃NO 253.65 Not reported Not reported Chloro- and trifluoromethyl groups increase steric bulk and electron-withdrawing effects.

*Estimated molecular weight based on structural similarity.

Key Observations:

Structural Variations: Substituent Effects: The 2-fluoro-5-methylphenyl group in the target compound contrasts with phenyl (e.g., D(+)-2-Amino-3-phenyl-1-propanol) or chloro-trifluoromethyl groups (e.g., 1336103-64-0). Fluorine and methyl groups typically improve metabolic stability and membrane permeability compared to bulkier substituents . Backbone Modifications: Derivatives like 3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride () introduce ester functionalities, altering solubility and reactivity.

Physical Properties: Melting points for similar compounds range from 90°C to 119°C, influenced by hydrogen bonding (amino/alcohol groups) and aromatic stacking . The target compound’s molecular weight (~209.25) places it between smaller analogs (e.g., 151.20) and heavier derivatives (e.g., 253.65), suggesting intermediate solubility and bioavailability.

Commercial and Safety Considerations: Cost: High-purity or enantiomerically pure compounds (e.g., 98% ee in ) command significantly higher prices, reflecting synthetic complexity . Safety: While n-propanol (a simpler analog) shows low acute toxicity (LD₅₀ >2,000 mg/kg in rabbits) , the amino group in the target compound may introduce sensitization risks, though specific data are lacking.

Applications: Amino alcohols are pivotal in drug discovery, particularly as GPCR ligands or enzyme inhibitors . For example, SCH530348 and E5555 () are structurally complex analogs with clinical relevance.

Biological Activity

3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14FNO, with a molecular weight of approximately 183.22 g/mol. The compound consists of an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with biomolecules, while the fluorine atom enhances lipophilicity and binding affinity , potentially increasing bioavailability .

This interaction profile suggests that this compound could modulate enzyme activity and receptor binding, making it a candidate for drug development in various therapeutic areas.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, suggesting potential applications in treating metabolic disorders.
  • Receptor Interaction : Preliminary studies indicate that it may interact with neurotransmitter receptors, which could be relevant for neurological applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters enzyme activity related to metabolic pathways
Receptor InteractionPotential interaction with neurotransmitter receptors
Antimicrobial EffectsExhibits potential antimicrobial properties

Study on Enzyme Interactions

A study focused on the enzyme inhibition properties of this compound revealed that the compound could inhibit certain key enzymes involved in neurotransmitter metabolism. This inhibition was quantified using various biochemical assays, demonstrating significant effects at micromolar concentrations.

Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of the compound in animal models. Results indicated that administration led to alterations in behavior consistent with modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These findings support the potential use of this compound in treating mood disorders or neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including the introduction of the fluoro group and subsequent functionalization to yield derivatives with enhanced biological profiles.

Table 2: Synthetic Pathways and Derivatives

Compound NameMolecular FormulaKey Features
This compoundC10H14FNOBase compound with potential therapeutic uses
3-Amino-1-(4-fluorophenyl)propan-1-olC10H12FNOInvestigated for β-adrenergic receptor studies
3-Methylamino-1-(2-thienyl)-1-propanoneC10H12N2OSUsed as an intermediate in pharmaceutical synthesis

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